BenchChemオンラインストアへようこそ!

2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine

Physicochemical profiling Regioisomer differentiation Medicinal chemistry

Procure this compound as a 3D-enriched chiral fragment for FBDD library expansion (MW 243.31, clogP 1.64, tPSA 74.80 Ų). The single stereocenter at piperidine 3-position offers a rigid pyrazine–imidazole core with a defined basic amine orientation. Use as a comparator for systematic evaluation of piperidine attachment position effects; pair with 2-, 3-, and 4-piperidinyl regioisomers for head-to-head profiling. May serve as a negative-control scaffold for GPR35 screening cascades (inactivity confirmed in one assay; verify in your system). No public target-engagement data exist; procurement value lies in scaffold diversity and proprietary assay validation.

Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
Cat. No. B8100465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine
Molecular FormulaC13H17N5
Molecular Weight243.31 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2=CN=CC(=N2)C3CCCNC3
InChIInChI=1S/C13H17N5/c1-18-9-16-8-13(18)12-7-15-6-11(17-12)10-3-2-4-14-5-10/h6-10,14H,2-5H2,1H3
InChIKeySZHNASVQTXUBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine: Chemical Identity and Baseline Procurement Profile


2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine (CAS RN 2125587-23-5, molecular formula C13H17N5, molecular weight 243.31 g/mol) is a synthetic small-molecule heterocycle composed of a pyrazine core substituted at the 2-position with a 1-methylimidazol-5-yl group and at the 6-position with a piperidin-3-yl moiety . The compound is primarily listed in chemical supplier catalogs and screening collections as a drug-like building block or fragment for medicinal chemistry applications; its calculated physicochemical properties (clogP 1.64, topological polar surface area 74.80 Ų) comply with Lipinski's Rule of Five [1]. No authoritative bioactivity database (ChEMBL, BindingDB, PubChem BioAssay) currently contains quantitative target-engagement or phenotypic data for this exact compound that enable direct efficacy-based differentiation from close analogs.

Why Generic Substitution Is Not Supported for 2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine Without Quantitative Comparator Data


Substituting 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine with an in-class analog (e.g., regioisomeric piperidin-4-yl or piperidin-2-yl variants, or piperazine/morpholine replacements) is not supported by the current public evidence base because no head-to-head quantitative comparisons have been reported for this specific scaffold. Published structure–activity relationship (SAR) studies on imidazolyl-pyrazine and imidazolyl-piperidine kinase inhibitor series demonstrate that subtle changes in the attachment point of the basic amine can profoundly alter target potency (e.g., IC₅₀ shifts of >10-fold at MPS1 kinase [1]), but the data were generated for distinct chemotypes and cannot be extrapolated to the title compound without experimental confirmation. Procurement decisions must therefore be guided by the intended synthetic application and availability of supporting proprietary data rather than by claims of class-level superiority.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine: Available Data Points and Limitations


Physicochemical Property Comparison: 6-(Piperidin-3-yl) Versus 6-(Piperidin-4-yl) Regioisomer

The 6-(piperidin-3-yl) isomer possesses a chiral center at the piperidine 3-position, introducing stereochemical complexity absent in the corresponding 6-(piperidin-4-yl) or 6-(piperidin-2-yl) analogs. Calculated clogP (1.64) and TPSA (74.80 Ų) are identical across regioisomers, but the 3-piperidinyl substitution creates a proximal basic amine with a distinct spatial orientation relative to the pyrazine–imidazole plane. No published experimental logD or pKa values exist for this compound. The predicted property advantages are theoretical and have not been validated by direct head-to-head measurement against another isomer [1].

Physicochemical profiling Regioisomer differentiation Medicinal chemistry

GPR35 Antagonism Screening Result: Inactivity Contextualized Against Active Imidazopyrazine Chemotypes

In a single-concentration primary screen for GPR35 antagonism conducted as part of the ECBD screening collection, 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine was classified as 'inactive' [1]. This result distinguishes it from potent imidazopyrazine-based GPR35 agonists such as zaprinast-derived analogs (EC₅₀ values typically 0.1–10 µM), but the lack of a directly tested, structurally related comparator in the same assay precludes definitive selectivity claims. The data point serves as a negative readout that may inform counter-screening strategies rather than a differentiation argument.

GPCR screening GPR35 Target selectivity

Jurkat T-Cell Cytotoxicity Counter-Screen: Negative Cytotoxicity Result

A cytotoxicity counter-screen in Jurkat T cells (PubChem AID 1367) reported that a related imidazopyrazine compound was not cytotoxic (EC₅₀ > 8 µM) [1]. Although this specific data point corresponds to a closely related but structurally distinct analog rather than the exact title compound, it suggests that the imidazolyl-pyrazine-piperidine chemotype may not carry intrinsic cytotoxicity liability. No direct cytotoxicity data for 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine itself have been published.

Cytotoxicity Counter-screening T-cell assay

Recommended Application Scenarios for 2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine Based on Available Evidence


Chiral Building Block for Fragment-Based Drug Discovery (FBDD)

The compound's single stereocenter at the piperidine 3-position, combined with its low molecular weight (243.31 Da) and favorable calculated clogP (1.64), makes it a candidate chiral fragment for FBDD libraries. In the absence of target-specific affinity data, its primary procurement value lies in scaffold diversity expansion—particularly for programs seeking 3D-enriched fragments with a rigid pyrazine–imidazole core and a defined basic amine orientation [1].

SAR Exploration of Piperidine Attachment Position in Kinase Inhibitor Programs

Based on SAR trends observed in imidazolyl-pyridine/piperidine kinase inhibitor patents (e.g., MPS1 TTK inhibitors where regioisomeric changes yielded >10-fold IC₅₀ differences [1]), this compound can serve as a comparator for systematic evaluation of piperidine attachment position effects. Procurement is recommended only when the comparator set includes the corresponding 2-, 3-, and 4-piperidinyl regioisomers to enable direct head-to-head profiling within the end user's specific assay.

Negative Control for GPR35-Targeted Screening Campaigns

Given the documented inactivity in a GPR35 antagonism assay [1], the compound may be considered as a negative-control scaffold for screening cascades that aim to identify selective GPR35 ligands. This application is contingent on confirming inactivity in the user's own assay system and should not be assumed transferable without experimental verification.

Quote Request

Request a Quote for 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.